molecular formula C15H14N2O4 B14371259 Methyl benzyl(2-nitrophenyl)carbamate CAS No. 91044-39-2

Methyl benzyl(2-nitrophenyl)carbamate

Cat. No.: B14371259
CAS No.: 91044-39-2
M. Wt: 286.28 g/mol
InChI Key: LFSKYAQVZQHYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzyl(2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a methyl group, a benzyl group, and a 2-nitrophenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzyl(2-nitrophenyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl(2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl benzyl(2-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzyl(2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The compound’s nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Benzyl carbamate
  • 2-Nitrophenyl carbamate

Comparison

Methyl benzyl(2-nitrophenyl)carbamate is unique due to the presence of both benzyl and 2-nitrophenyl groups, which confer distinct chemical and biological properties. Compared to methyl carbamate, it has enhanced stability and reactivity due to the aromatic substituents. Benzyl carbamate lacks the nitro group, making it less reactive in redox reactions. 2-Nitrophenyl carbamate, while similar, does not have the benzyl group, which affects its overall reactivity and application potential .

Properties

CAS No.

91044-39-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl N-benzyl-N-(2-nitrophenyl)carbamate

InChI

InChI=1S/C15H14N2O4/c1-21-15(18)16(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(19)20/h2-10H,11H2,1H3

InChI Key

LFSKYAQVZQHYNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.